3-Amino-4-tert-butylbenzoic acid
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Overview
Description
3-Amino-4-tert-butylbenzoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the tert-butyl group at the fourth carbon of the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The compound’s reactions could potentially lead to changes in cellular function, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-4-tert-butylbenzoic acid . For instance, certain conditions may favor or hinder the compound’s reactions, thereby affecting its overall activity .
Biochemical Analysis
Cellular Effects
Related compounds, such as 4-tert-butylbenzoic acid, have been shown to affect cellular processes .
Molecular Mechanism
Benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution .
Metabolic Pathways
Amino acid metabolism is a critical process in health and disease, and disruptions in this process can lead to various pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-tert-butylbenzoic acid typically involves the following steps:
Nitration of 4-tert-butylbenzoic acid: The starting material, 4-tert-butylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the carboxylic acid group.
Reduction of the nitro group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-tert-butylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products
Oxidation: Nitro-4-tert-butylbenzoic acid.
Reduction: 3-Amino-4-tert-butylbenzyl alcohol.
Substitution: 3-Acetamido-4-tert-butylbenzoic acid.
Scientific Research Applications
3-Amino-4-tert-butylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
3-Amino-4-chlorobenzoic acid: Contains a chlorine atom, which can influence its reactivity and interactions.
Uniqueness
3-Amino-4-tert-butylbenzoic acid is unique due to the presence of both an amino group and a bulky tert-butyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-amino-4-tert-butylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBIRSOUBACFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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